molecular formula C12H15N B8746923 6-cyclopropyl-1,2,3,4-tetrahydroisoquinoline

6-cyclopropyl-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B8746923
M. Wt: 173.25 g/mol
InChI Key: BIWMDYKVPMYSHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-cyclopropyl-1,2,3,4-tetrahydroisoquinoline is a heterocyclic organic compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a cyclopropyl group attached to the sixth position of the tetrahydroisoquinoline ring. Tetrahydroisoquinolines are known for their diverse biological activities and are often found in natural products and synthetic pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-cyclopropyl-1,2,3,4-tetrahydroisoquinoline can be achieved through various methods. One common approach involves the Pictet-Spengler reaction, where a β-arylethylamine reacts with an aldehyde or ketone in the presence of an acid catalyst to form the tetrahydroisoquinoline core . The cyclopropyl group can be introduced through subsequent functionalization reactions.

Industrial Production Methods: Industrial production of this compound typically involves large-scale Pictet-Spengler reactions followed by cyclopropylation. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 6-cyclopropyl-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted tetrahydroisoquinolines and quinoline derivatives, which have significant biological and pharmacological activities.

Scientific Research Applications

6-cyclopropyl-1,2,3,4-tetrahydroisoquinoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-cyclopropyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor modulator, affecting various biochemical processes. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis . Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing signal transduction pathways .

Comparison with Similar Compounds

Uniqueness: 6-cyclopropyl-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This modification can enhance the compound’s binding affinity to specific molecular targets and improve its pharmacokinetic profile.

Properties

Molecular Formula

C12H15N

Molecular Weight

173.25 g/mol

IUPAC Name

6-cyclopropyl-1,2,3,4-tetrahydroisoquinoline

InChI

InChI=1S/C12H15N/c1-2-9(1)10-3-4-12-8-13-6-5-11(12)7-10/h3-4,7,9,13H,1-2,5-6,8H2

InChI Key

BIWMDYKVPMYSHT-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=CC3=C(CNCC3)C=C2

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 6-cyclopropylisoquinoline (0.500 g, 0.003 mol) in EtOH (15 mL) was added indium powder (3 g) and saturated aqueous NH4Cl (5 mL). The reaction mixture was heated at reflux for 36 h while stirring. After completion, the reaction mixture was filtered through Celite® (diatomaceous earth) and the filtrate concentrated at reduced pressure to afford crude 6-cyclopropyl-1,2,3,4-tetrahydro-isoquinoline. Purification was done by silica gel column chromatography eluting with MeOH in CH2Cl2 (0-10%) to afford pure 6-cyclopropyl-1,2,3,4-tetrahydro-isoquinoline (0.300 g, 58%) as a white solid.
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One

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